Prevention of Levodopa-Induced Dyskinesia Potentiation with Preserved Locomotor Activity
In a direct head-to-head comparison in the unilateral 6-OHDA rat model of Parkinson's disease, BZAD-01 co-administration prevented the chronic levodopa-induced potentiation of apomorphine rotation, a measure of dyskinesia, while levodopa monotherapy significantly increased rotational asymmetry over time [1]. Additionally, levodopa-treated rats exhibited slower locomotor performance compared to BZAD-01-treated rats and controls [1]. This demonstrates that BZAD-01 provides symptomatic benefit without the motor impairment associated with levodopa therapy.
| Evidence Dimension | Apomorphine-induced rotational asymmetry (dyskinesia measure) and locomotor speed |
|---|---|
| Target Compound Data | Prevented levodopa-induced potentiation of apomorphine rotation; locomotor speed comparable to controls |
| Comparator Or Baseline | Levodopa monotherapy increased apomorphine rotation over time; slower locomotor speed than controls and BZAD-01 group |
| Quantified Difference | Qualitative difference reported; levodopa group significantly slower in locomotor test (p < 0.05) |
| Conditions | Unilateral 6-OHDA medial forebrain bundle lesion in Sprague-Dawley rats; apomorphine-induced rotation test and locomotor activity assessment |
Why This Matters
This direct comparison establishes BZAD-01 as a potential adjunct therapy to levodopa that may mitigate dyskinesia development while avoiding motor side effects, a key differentiator from levodopa monotherapy and other NR2B antagonists lacking this specific behavioral profile.
- [1] Warraich ST, Allbutt HN, Coster MJ, Kassiou M, Henderson JM. Evaluation of behavioural effects of a selective NMDA NR1A/2B receptor antagonist in the unilateral 6-OHDA lesion rat model. Brain Res Bull. 2009 Feb 16;78(2-3):85-90. View Source
